![molecular formula C22H23N3O4 B11016293 N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11016293.png)
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the cyclization of appropriate precursors. For N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, a common synthetic route involves the reaction of 2-aminobenzonitrile with an appropriate anhydride or acid chloride under reflux conditions . The reaction is often catalyzed by transition metals such as rhodium or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs high-throughput methods to ensure scalability and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions typically involve refluxing in solvents such as methanol or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used for the treatment of non-small cell lung cancer.
Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific structural features and the presence of the butoxyphenyl group, which may contribute to its distinct biological activities and therapeutic potential .
Biological Activity
N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound with notable biological activity, particularly in the context of antimicrobial and potential therapeutic applications. This article synthesizes recent findings regarding its biological properties, mechanism of action, and potential applications.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a complex structure that contributes to its biological activities. Its molecular formula is C12H17N2O2, and its structure can be represented as follows:
This compound exhibits a unique arrangement of functional groups that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:
- Candida albicans : The compound showed an inhibition zone of 11 mm, indicating strong antifungal activity that surpasses that of the reference drug ampicillin .
- Staphylococcus aureus : Moderate activity was observed with inhibition zones ranging from 10 to 12 mm and minimum inhibitory concentration (MIC) values around 75 to 80 mg/mL .
- Escherichia coli : Similar moderate effects were noted against this bacterium .
The mechanism by which this compound exerts its biological effects primarily involves its ability to interfere with critical cellular processes in microbial cells. This includes:
- Inhibition of Cell Wall Synthesis : The compound may disrupt the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It can alter the permeability of microbial membranes leading to cell lysis.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings from these studies:
Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference Drug Comparison |
---|---|---|---|
Candida albicans | 11 | 77 | Ampicillin (higher efficacy) |
Staphylococcus aureus | 10 - 12 | 75 - 80 | Moderate activity |
Escherichia coli | 10 - 12 | 80 | Moderate activity |
Structural Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl ring and the introduction of various substituents can significantly affect the biological activity of quinazoline derivatives. For instance:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antimicrobial activity.
- Hydrophobic Substituents : The presence of hydrophobic chains improved membrane penetration and overall efficacy against microbial strains.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-2-3-14-29-16-10-8-15(9-11-16)23-21(28)22-13-12-19(26)25(22)18-7-5-4-6-17(18)20(27)24-22/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
NHJMFUDVGLCNLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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